molecular formula C18H22N2OS B2729801 2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706221-23-9

2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2729801
CAS RN: 1706221-23-9
M. Wt: 314.45
InChI Key: DODKTEQNNXMNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, also known as PTZ-343, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

Pyrrole derivatives, including structures similar to "2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone," have been extensively studied for their synthesis and electrochemical properties. For instance, conducting polymers based on pyrrole derivatives exhibit significant electrical conductivity and good thermal stability, making them potential materials for electronic applications (Pandule et al., 2014). These polymers, synthesized through chemical and electrochemical polymerization, reveal the impact of substituents on their properties, including UV-visible absorption, electrochemical gaps, and conductivity influenced by temperature, humidity, and ammonia.

Catalytic Behavior and Reactivity

The reactivity of pyrrole-based compounds, facilitated by catalysts such as nano copper oxide, has been demonstrated in the synthesis of highly substituted pyrroles. This method offers excellent yields, highlighting the utility of easily available and less expensive catalysts for synthesizing complex pyrrole structures (Saeidian et al., 2013). Such synthetic methodologies are crucial for developing novel compounds with potential applications in materials science and pharmaceuticals.

Antimicrobial and Antiviral Activities

Research on pyrrole and thiazole derivatives has explored their antimicrobial and antiviral potentials. For example, thiazolo-pyrimidine analogues have been synthesized and evaluated for their antimicrobial activities, with some compounds showing promising results as broad-spectrum antibacterial and antifungal agents (Bhadraiah et al., 2020). These findings underscore the potential of pyrrole-based compounds in developing new antimicrobial and antiviral therapies.

Structural and Theoretical Studies

The structural characterization and theoretical studies on pyrrole derivatives provide insights into their molecular properties and reactivity. Quantum mechanical modeling and spectroscopic analysis help in understanding the structural, vibrational, and electronic properties of these compounds, facilitating their application in various scientific domains (Cataldo et al., 2014).

properties

IUPAC Name

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-15-6-2-3-7-16(15)17-8-11-20(12-13-22-17)18(21)14-19-9-4-5-10-19/h2-7,9-10,17H,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODKTEQNNXMNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.